molecular formula C7H6BrN2+ B14636089 2-Bromo-4-methylbenzene-1-diazonium CAS No. 53926-63-9

2-Bromo-4-methylbenzene-1-diazonium

Cat. No.: B14636089
CAS No.: 53926-63-9
M. Wt: 198.04 g/mol
InChI Key: PAPHOGYSTDXPHK-UHFFFAOYSA-N
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Description

2-Bromo-4-methylbenzenediazonium is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is of significant interest in organic chemistry due to its reactivity and utility in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-methylbenzenediazonium can be synthesized through the diazotization of 2-bromo-4-methylaniline. The process involves the reaction of 2-bromo-4-methylaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures (−5° to +5°C) to form the diazonium salt .

Industrial Production Methods

While specific industrial production methods for 2-Bromo-4-methylbenzenediazonium are not extensively documented, the general approach involves large-scale diazotization reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methylbenzenediazonium undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other substituents through reactions such as the Sandmeyer reaction.

    Coupling Reactions: The compound can participate in azo coupling reactions to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Common Reagents and Conditions

    Sandmeyer Reaction: Utilizes copper(I) chloride or copper(I) bromide as catalysts to replace the diazonium group with a halogen.

    Azo Coupling: Involves the reaction with phenols or aromatic amines under basic conditions to form azo compounds.

    Reduction: Typically employs reducing agents such as sodium sulfite or stannous chloride.

Major Products Formed

    Substitution: Formation of 2-bromo-4-methylchlorobenzene or 2-bromo-4-methylbromobenzene.

    Coupling: Formation of azo dyes with various chromophores.

    Reduction: Formation of 2-bromo-4-methylaniline.

Scientific Research Applications

2-Bromo-4-methylbenzenediazonium is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Employed in the labeling of biomolecules for detection and analysis.

    Medicine: Investigated for its potential use in drug development and diagnostic assays.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylbenzenediazonium primarily involves its reactivity as a diazonium salt. The diazonium group is highly reactive and can undergo various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in azo coupling reactions, the diazonium compound reacts with nucleophilic aromatic compounds to form azo bonds.

Comparison with Similar Compounds

2-Bromo-4-methylbenzenediazonium can be compared with other diazonium salts such as:

  • 2-Chloro-4-methylbenzenediazonium
  • 2-Iodo-4-methylbenzenediazonium
  • 4-Methylbenzenediazonium

Uniqueness

The presence of the bromo substituent in 2-Bromo-4-methylbenzenediazonium imparts unique reactivity and selectivity in substitution reactions compared to its chloro and iodo counterparts. The bromo group can influence the electronic properties of the aromatic ring, affecting the overall reactivity of the compound.

Properties

CAS No.

53926-63-9

Molecular Formula

C7H6BrN2+

Molecular Weight

198.04 g/mol

IUPAC Name

2-bromo-4-methylbenzenediazonium

InChI

InChI=1S/C7H6BrN2/c1-5-2-3-7(10-9)6(8)4-5/h2-4H,1H3/q+1

InChI Key

PAPHOGYSTDXPHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+]#N)Br

Origin of Product

United States

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